molecular formula C19H15NO3 B2890330 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-28-6

3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2890330
CAS No.: 609335-28-6
M. Wt: 305.333
InChI Key: SSBUVRGFNCPFJC-UHFFFAOYSA-N
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Description

3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with naphthalene-1-yl ethyl bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Chemical Reactions Analysis

3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

3-(2-naphthalen-1-yloxyethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19-20(16-9-3-4-10-18(16)23-19)12-13-22-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUVRGFNCPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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